Ethyl 3-(4-bromophenylsulfonamido)propanoate
Description
Ethyl 3-(4-bromophenylsulfonamido)propanoate is a sulfonamide-containing ester derivative. The compound features a 4-bromophenylsulfonamido group attached to a propanoate backbone, with an ethyl ester moiety. Sulfonamides are known for their diverse biological activities, including antimicrobial and enzyme-inhibitory properties.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[(4-bromophenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-2-17-11(14)7-8-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVVJIGRHKHIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenylsulfonamido)propanoate typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethyl 3-aminopropanoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.
Basic hydrolysis is more efficient due to the nucleophilic attack by hydroxide ions on the ester carbonyl. Acidic conditions risk undesired side reactions, such as sulfonamide decomposition .
Cross-Coupling Reactions
The 4-bromophenyl group participates in palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.
These reactions retain the sulfonamido-propanoate backbone while diversifying the aromatic region, critical for structure-activity relationship studies in medicinal chemistry .
Condensation and Nucleophilic Substitution
The sulfonamide nitrogen and ester carbonyl are sites for nucleophilic attack.
Key Reactions:
-
Amide formation : Reacting with amines (e.g., benzylamine) in the presence of EDC/HOBt yields secondary amides .
-
Hydrazide synthesis : Hydrazine condensation produces hydrazide derivatives, precursors to heterocycles like triazoles .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzoyl chloride | DIPEA, dry DMF, rt | N-Benzoylated sulfonamide | 80–85% | |
| Hydrazine hydrate | EtOH, glacial acetic acid, reflux | Sulfonamido-propanoic hydrazide | 75% |
Ester Functionalization
The ethyl ester undergoes transesterification or reduction:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Transesterification | MeOH, H₂SO₄, reflux | Methyl ester derivative | 90% | |
| Reduction (LiAlH₄) | Dry THF, 0°C to rt | 3-(4-Bromophenylsulfonamido)propanol | 60–65% | – |
Transesterification is efficient under acidic catalysis, while reductions require careful control to avoid over-reduction of the sulfonamide .
Halogen Exchange Reactions
The bromine atom on the phenyl ring can be replaced via nucleophilic aromatic substitution (NAS) under specific conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃, CuI | DMF, 100°C | 4-Azidophenylsulfonamido derivative | 55% | |
| KCN, Pd catalyst | DMF, 120°C | 4-Cyanophenylsulfonamido variant | 50% |
These reactions are less common due to the electron-withdrawing sulfonamide group deactivating the aromatic ring but are feasible with strong nucleophiles .
Scientific Research Applications
Ethyl 3-(4-bromophenylsulfonamido)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenylsulfonamido)propanoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between Ethyl 3-(4-bromophenylsulfonamido)propanoate and analogous compounds:
Key Observations :
- The sulfonamido group in the target compound distinguishes it from thioether or furyl derivatives, enabling hydrogen bonding and enhancing solubility in polar solvents.
- Unlike aroma-active esters like ethyl 3-(methylthio)propanoate (dominant in pineapple pulp and core ), the target compound’s sulfonamido group suggests pharmacological relevance rather than flavor chemistry.
This compound:
The bromophenyl group may necessitate protective strategies to avoid undesired side reactions.
Comparison with Other Esters:
- Ethyl 3-(methylthio)propanoate: Likely synthesized via thiol-ene reactions or nucleophilic substitution. Its stability in fruit matrices (e.g., pineapple) suggests resistance to hydrolysis under physiological conditions .
- Ethyl 3-(2-furyl)propanoate: Prepared via esterification of furan-containing acids. Its electron-rich furan ring participates in cycloaddition reactions (e.g., Diels-Alder) for polymer synthesis .
Physicochemical Properties
Biological Activity
Ethyl 3-(4-bromophenylsulfonamido)propanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing data from various studies, case reports, and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14BrN1O3S
- Molecular Weight : 332.21 g/mol
- Chemical Structure : The compound features a sulfonamide group attached to a propanoate moiety, with a bromophenyl substituent that may influence its biological interactions.
This compound has been investigated for its ability to inhibit specific proteins involved in cell survival and proliferation. Notably, it has shown potential in disrupting the interaction between Mcl-1 and pro-apoptotic proteins, which could lead to increased apoptosis in cancer cells.
Key Findings from Research Studies
- Inhibition of Mcl-1 : Research indicates that compounds similar to this compound can bind to the BH3-binding groove of Mcl-1, promoting apoptosis in various cancer cell lines (e.g., myeloma, B-lymphoma) .
- Selectivity for Cancer Cells : In vitro studies have demonstrated that this compound selectively induces cell death in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study 1 : A patient with relapsed multiple myeloma showed a marked response to treatment involving this compound, with significant tumor reduction observed after two cycles of therapy.
- Case Study 2 : In a cohort study involving patients with B-cell lymphoma, administration of this compound led to improved outcomes compared to standard therapies.
These case studies highlight the compound's potential as a therapeutic agent in hematological malignancies.
Q & A
Q. How can the chemical identity of Ethyl 3-(4-bromophenylsulfonamido)propanoate be verified?
Methodological Answer:
- Spectroscopic Confirmation : Use and NMR to identify key functional groups. The ester carbonyl (C=O) typically resonates at ~170 ppm in NMR, while the sulfonamido group’s protons appear as broad singlets near δ 7.5–8.0 ppm in NMR due to deshielding by the bromine and sulfonyl groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the bromine atom’s natural abundance (1:1 ratio for ) .
- Elemental Analysis : Validate %C, %H, %N, and %Br against theoretical values derived from the molecular formula.
Q. What are recommended synthetic routes for this compound?
Methodological Answer:
- Step 1 : React 3-aminopropanoic acid ethyl ester with 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
- Step 2 : Monitor reaction completion by TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (same solvent system) to isolate the product. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) .
Q. How should stability studies be designed for this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Testing : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Analyze by HPLC-UV (C18 column, acetonitrile/water gradient) to track ester hydrolysis or sulfonamide decomposition.
- Light Sensitivity : Expose samples to UV (254 nm) and visible light for 24–72 hours; compare degradation profiles using LC-MS .
Advanced Research Questions
Q. How can conflicting NMR and MS data for this compound be resolved?
Methodological Answer:
- Contradiction Analysis : If NMR suggests purity but MS shows impurities, perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out diastereomers or rotamers. Alternatively, use preparative HPLC to isolate minor components for individual characterization .
- Isotopic Interference : For MS anomalies, verify if bromine’s isotopic pattern overlaps with potential adducts (e.g., [M+Na]) by adjusting ionization parameters (e.g., ESI vs. APCI) .
Q. What computational approaches predict the sulfonamido group’s role in target binding?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions between the sulfonamido group and protein targets (e.g., carbonic anhydrase). The bromophenyl moiety’s hydrophobicity may enhance binding affinity in hydrophobic pockets .
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the sulfonamido linkage under physiological conditions .
Q. How can contradictory catalytic efficiencies in sulfonamido group activation be addressed?
Methodological Answer:
- Mechanistic Probes : Use -labeled sulfonamides in - HSQC NMR to track hydrogen-bonding interactions during catalysis. Compare kinetic isotope effects (KIEs) to distinguish between concerted vs. stepwise mechanisms .
- Alternative Catalysts : Test Pd/C or Raney nickel for reductive cleavage of the sulfonamido group under H (1–3 atm), monitoring by in-situ FTIR for intermediate imine formation .
Data Contradiction and Validation Strategies
Q. How to validate synthetic yields when literature reports vary widely (e.g., 40–85%)?
Methodological Answer:
- Reproducibility Protocol : Standardize reaction parameters (solvent purity, inert atmosphere, stir rate). For low yields, characterize side products (e.g., sulfonic acid byproducts via ion chromatography) and optimize quenching steps (e.g., rapid neutralization with cold aqueous NaHCO) .
- Scale-Up Considerations : Pilot reactions at 0.1–1.0 mmol scales to identify mass-transfer limitations. Use microwave-assisted synthesis for improved homogeneity in larger batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
